1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one
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Description
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H21NO4S2 and its molecular weight is 379.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The chemical compound 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is involved in research focused on the synthesis and reactivity of furan and cyclopentenone derivatives. For instance, studies have shown that 2,3-dibromo-1-(phenylsulfonyl)-1-propene is a versatile reagent for the synthesis of these compounds, highlighting the role of furan derivatives in organic synthesis and their potential in creating diverse chemical structures (Watterson et al., 2003).
Antimicrobial Activity
Research into the antimicrobial activity of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, which are synthesized from related compounds, indicates their potential in addressing bacterial and fungal infections. This underscores the significance of such compounds in developing new antibacterial and antifungal agents (Shah et al., 2014).
Platelet Aggregation Inhibition
The study of 4-methyl-3-(arylsulfonyl)furoxans, which are synthesized through related processes, has revealed their potent inhibitory effects on platelet aggregation. This discovery points to the potential use of these compounds in preventing thrombotic events, highlighting the importance of furan derivatives in medicinal chemistry and pharmacology (Calvino et al., 1992).
Synthesis of Monobactam Analogues
Further research demonstrates the chemicoenzymatic approach to synthesizing monobactam analogues, involving key intermediates related to the compound of interest. These analogues have shown strong activity against a variety of gram-negative bacteria, emphasizing the compound's role in antibiotic development (Haruo et al., 1988).
Properties
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-24-16-7-4-14(5-8-16)6-9-18(20)19-11-17(12-19)25(21,22)13-15-3-2-10-23-15/h2-5,7-8,10,17H,6,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJKYELJEZOTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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